2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid

Nuclear receptor pharmacology Retinoic acid receptor agonism Structure–activity relationship (SAR)

2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid (CAS 312915-03-0, molecular formula C₁₇H₁₁N₃O₅S, molecular weight 369.4 g/mol) is a synthetic small molecule belonging to the phenyl-thiazolyl-benzoic acid (PTB) derivative class. Its structure comprises a benzoic acid core bearing a nitro group at the 2-position and a carbamoyl linker connecting to a 4-phenyl-1,3-thiazol-2-yl moiety.

Molecular Formula C17H11N3O5S
Molecular Weight 369.35
CAS No. 312915-03-0
Cat. No. B2510698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid
CAS312915-03-0
Molecular FormulaC17H11N3O5S
Molecular Weight369.35
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C17H11N3O5S/c21-15(11-7-4-8-13(20(24)25)14(11)16(22)23)19-17-18-12(9-26-17)10-5-2-1-3-6-10/h1-9H,(H,22,23)(H,18,19,21)
InChIKeyIIJIHXLFACGVFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid (CAS 312915-03-0): Structural Identity and Compound Class Overview for Procurement


2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid (CAS 312915-03-0, molecular formula C₁₇H₁₁N₃O₅S, molecular weight 369.4 g/mol) is a synthetic small molecule belonging to the phenyl-thiazolyl-benzoic acid (PTB) derivative class . Its structure comprises a benzoic acid core bearing a nitro group at the 2-position and a carbamoyl linker connecting to a 4-phenyl-1,3-thiazol-2-yl moiety. This compound is a member of a broader chemotype investigated for nuclear receptor modulation, particularly as retinoic acid receptor (RAR) and retinoid X receptor (RXR) agonists, though primary research data specific to this exact nitro-substituted analog remain limited in the peer-reviewed literature [1].

Why 2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid Cannot Be Casually Substituted by In-Class Analogs


Within the phenyl-thiazolyl-benzoic acid chemotype, even seemingly minor structural modifications can profoundly alter receptor selectivity, binding affinity, and functional activity. The patent literature (WO2012/035171A2) broadly claims thiazolyl-, phenyl-, and pyridyl-substituted analogs for inflammation and cancer, yet quantitative pharmacological data remain undisclosed [1]. In the only peer-reviewed characterization of a PTB-class compound, the non-nitrated derivative exhibited dual RARα/RXRα agonism with nanomolar potency (RARα EC₅₀ = 21 nM) and no activity at PPAR isoforms—a selectivity profile that is highly sensitive to substitution pattern [2]. The 2-nitro group present in the target compound is a strong electron-withdrawing substituent that can alter the acidity of the benzoic acid moiety, modulate hydrogen-bonding capacity of the carbamoyl linker, and shift the conformational equilibrium of the entire scaffold. Consequently, assuming functional equivalence between the target compound and other PTB analogs without empirical verification risks invalid experimental conclusions and wasted procurement resources.

Quantitative Differentiation Evidence for 2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid (312915-03-0) vs. In-Class Comparators


Structural Differentiation: 2-Nitro Substitution vs. Non-Nitrated PTB Analog (Key Organics 1G-433S)

The target compound uniquely incorporates a nitro group at the 2-position of the benzoic acid ring (ortho to the carbamoyl linkage), a feature absent in the phenyl-thiazolyl-benzoic acid (PTB) derivative characterized by Koshiishi et al. (2019) as a dual RARα/RXRα agonist (Key Organics Catalog No. 1G-433S) [1]. In the characterized PTB analog, the benzoic acid ring lacks nitro substitution, yielding RARα binding EC₅₀ = 21 nM and RXRα binding EC₅₀ = 454 nM in TR-FRET assays. The 2-nitro group in the target compound (CAS 312915-03-0) is expected to increase the acidity of the benzoic acid carboxylate (predicted pKa shift of approximately –0.5 to –1.0 log units relative to the non-nitrated analog), alter the torsional angle of the carbamoyl linker via steric and electronic effects, and enhance π-stacking interactions through the electron-deficient aromatic ring [2]. Direct head-to-head pharmacological comparison data between the nitro-substituted target compound and the non-nitrated PTB analog are not available in the published literature.

Nuclear receptor pharmacology Retinoic acid receptor agonism Structure–activity relationship (SAR) Electron-withdrawing group effects

RARα/RXRα Dual Agonism: Class-Level Pharmacological Activity of PTB Derivatives

The phenyl-thiazolyl-benzoic acid (PTB) chemotype has been validated as a dual RARα/RXRα agonist scaffold in a peer-reviewed study that characterized the non-nitrated analog (Key Organics 1G-433S) [1]. In direct binding TR-FRET assays, PTB exhibited RARα EC₅₀ = 21 nM and RXRα EC₅₀ = 454 nM, with no detectable binding to PPARα, PPARδ(β), or PPARγ. In cellular reporter gene assays at 10 μM, PTB achieved 321-fold activation of RXRα/RXRα and 86-fold activation (5.7-fold over baseline) of RARα/RXRα [1]. In human APL HL-60 cells, PTB induced differentiation with an EC₅₀ of 0.95 μM (MTT reduction assay) and inhibited proliferation with an IC₅₀ of 0.71 μM [1]. In an in vivo NB4 xenograft mouse model, daily PTB administration significantly inhibited tumor growth [1]. Critically, these data pertain to the non-nitrated PTB congener, not to the 2-nitro-substituted target compound (CAS 312915-03-0), and the quantitative impact of the 2-nitro substitution on receptor binding, selectivity, cellular potency, and in vivo efficacy has not been reported.

Acute promyelocytic leukemia (APL) Differentiation therapy Nuclear receptor pharmacology RAR-RXR heterodimer activation

Selectivity Profile: PTB-Class PPAR Sparing vs. Broad-Spectrum Nuclear Receptor Ligands

The non-nitrated PTB analog demonstrated complete selectivity against the peroxisome proliferator-activated receptor (PPAR) subfamily, with no detectable binding to PPARα, PPARδ(β), or PPARγ in TR-FRET assays, while the clinical reference compounds ATRA and 9-cis RA similarly showed no PPAR binding [1]. This selectivity contrasts with many promiscuous carboxylic acid-containing nuclear receptor ligands that exhibit cross-reactivity with PPARs due to the shared requirement for a carboxylate pharmacophore. At 10 μM in reporter gene assays, PTB partially activated PPARδ(β)/RXRα (6.3-fold over baseline) and PPARγ/RXRα (1.7-fold over baseline), indicating weak residual transcriptional activity at suprapharmacological concentrations [1]. The 2-nitro substitution in the target compound (CAS 312915-03-0) may alter the carboxylate pKa and hydrogen-bonding geometry, which could shift this selectivity boundary—but this hypothesis remains untested.

Nuclear receptor selectivity PPAR off-target avoidance Retinoid receptor pharmacology Therapeutic window optimization

Intellectual Property Landscape: Patent Scope and Freedom-to-Operate Positioning

International patent application WO2012/035171A2 (Kancera AB) discloses compounds of formula (I) wherein A is S, O, or a double bond, and L is a substituted thiazolyl, phenyl, or pyridyl group, claimed as useful for the treatment of inflammation and cancer [1]. The Markush structure encompasses the 2-nitro-6-carbamoyl-phenyl-thiazole scaffold of the target compound. However, no specific exemplification, synthetic protocol, or biological data for CAS 312915-03-0 are provided in the patent document. The patent's broad claims create a potential IP encumbrance for commercial development while the absence of specific reduction-to-practice data for this particular analog leaves a significant evidentiary gap for procurement decisions based on asserted therapeutic utility.

Patent landscape analysis Freedom to operate Chemical intellectual property Inflammation and cancer therapeutics

Recommended Research Application Scenarios for 2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid (312915-03-0)


Structure–Activity Relationship (SAR) Probe for PTB-Class Nuclear Receptor Pharmacology

The target compound serves as a focused SAR tool to interrogate the electronic and steric effects of 2-nitro substitution on the benzoic acid ring within the PTB chemotype. By comparing the pharmacological profile of CAS 312915-03-0 against the non-nitrated PTB analog (RARα EC₅₀ = 21 nM, RXRα EC₅₀ = 454 nM, HL-60 differentiation EC₅₀ = 0.95 μM) in matched nuclear receptor binding, reporter gene, and cell differentiation assays, researchers can quantify the contribution of the strongly electron-withdrawing nitro group to receptor affinity, selectivity, and cellular potency [1]. This head-to-head comparison would directly address the key evidence gap identified in this guide and generate the differential data necessary for informed procurement in downstream applications.

Negative Control or Pharmacologically Inactive Analog in PTB-Mediated APL Differentiation Studies

If independent testing reveals that the 2-nitro substitution in CAS 312915-03-0 ablates or significantly attenuates RARα/RXRα agonism relative to the non-nitrated PTB analog, this compound could serve as a valuable negative control in APL differentiation experiments. The close structural similarity to the active pharmacophore, combined with potentially reduced receptor engagement, would allow researchers to attribute observed biological effects specifically to RAR/RXR pathway activation rather than to off-target activities shared by the PTB scaffold [1]. This application requires prior in-house characterization of the compound's activity at RARα and RXRα.

Computational Docking and Molecular Dynamics Validation of Nitro Group Effects on Receptor Binding

The target compound can be used as a computational validation case to study how electron-withdrawing substituents on the benzoic acid ring modulate the binding pose and interaction energy of PTB-class ligands within the RXRα and RARα ligand-binding domains. Koshiishi et al. (2019) demonstrated that the non-nitrated PTB analog showed excellent structural complementarity to the RXRα agonist-bound conformation via GLIDE docking [1]. Repeating these simulations with CAS 312915-03-0 would provide in silico predictions of the nitro group's impact on binding free energy, hydrogen-bond networks, and ligand–receptor residue contacts, which can then guide subsequent experimental validation campaigns [1].

Freedom-to-Operate Assessment and Patent Landscape Analysis for PTB-Derived Therapeutics

CAS 312915-03-0 falls within the Markush claims of WO2012/035171A2 (Kancera AB), which broadly covers thiazolyl-, phenyl-, and pyridyl-substituted analogs for inflammation and cancer [2]. Pharmaceutical IP analysts and medicinal chemistry teams can use this compound as a representative case study to assess the scope and validity of existing patent claims, evaluate whether the specific 2-nitro-6-carbamoyl substitution pattern has been reduced to practice, and determine freedom-to-operate for follow-on PTB-based drug discovery programs.

Quote Request

Request a Quote for 2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.